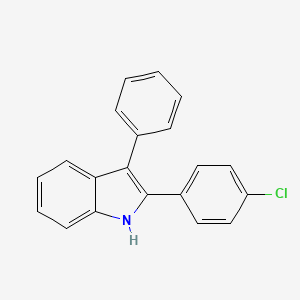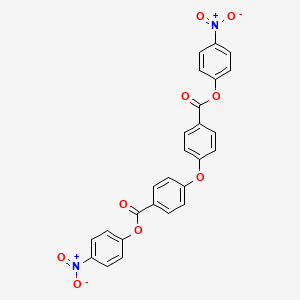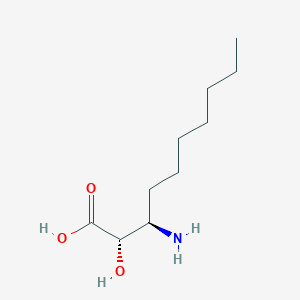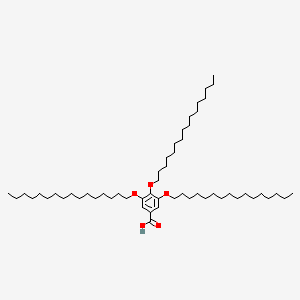![molecular formula C14H16O7 B12551115 Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid CAS No. 144598-40-3](/img/structure/B12551115.png)
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid is a chemical compound with the molecular formula C14H16O7. It is known for its unique structure, which includes a hydroxy group, an oxolan-2-ylmethoxy group, and a phenyl ring attached to a propanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with oxirane in the presence of a base to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a reaction with malonic acid in the presence of a catalyst such as piperidine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxy and phenyl groups but lacks the oxolan-2-ylmethoxy and propanedioic acid moieties.
2-Hydroxy-2-phenylacetic acid: Contains a hydroxy and phenyl group but differs in the overall structure and functional groups.
Uniqueness
The presence of the oxolan-2-ylmethoxy group differentiates it from other similar compounds, enhancing its solubility and reactivity .
Eigenschaften
CAS-Nummer |
144598-40-3 |
|---|---|
Molekularformel |
C14H16O7 |
Molekulargewicht |
296.27 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-(oxolan-2-ylmethoxy)phenyl]propanedioic acid |
InChI |
InChI=1S/C14H16O7/c15-12(16)14(19,13(17)18)9-3-5-10(6-4-9)21-8-11-2-1-7-20-11/h3-6,11,19H,1-2,7-8H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ISQNCHGVORARBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(C(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)

![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)


![3-Oxo-2-[(E)-phenyldiazenyl]butanamide](/img/structure/B12551093.png)
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
